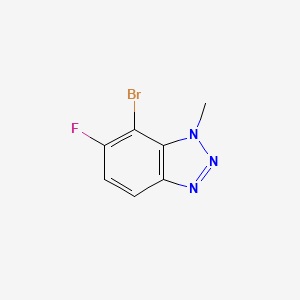

7-bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole

Description

7-Bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole is a halogenated benzotriazole derivative characterized by a fused benzene and triazole ring system. The substitution pattern includes a bromine atom at position 7, a fluorine atom at position 6, and a methyl group at position 1 of the triazole ring. This compound’s structure imparts unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

7-bromo-6-fluoro-1-methylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFN3/c1-12-7-5(10-11-12)3-2-4(9)6(7)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKRDUDCPDBEOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2Br)F)N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2411640-08-7 | |

| Record name | 7-bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of Fluorinated Benzotriazole Precursors

A foundational approach involves the bromination of 6-fluoro-1-methyl-1H-1,2,3-benzotriazole. This method leverages electrophilic aromatic substitution (EAS) to introduce bromine at the 7-position. Key reagents include N-bromosuccinimide (NBS) or molecular bromine () in the presence of a Lewis acid catalyst such as iron(III) bromide ().

Typical Reaction Setup

-

Substrate : 6-Fluoro-1-methyl-1H-1,2,3-benzotriazole (1.0 equiv)

-

Brominating Agent : NBS (1.1 equiv)

-

Solvent : Dichloromethane () or carbon tetrachloride ()

-

Catalyst : (0.1 equiv)

-

Temperature : 0–25°C

-

Time : 6–12 hours

The reaction proceeds via the generation of a bromonium ion intermediate, which attacks the electron-rich 7-position of the benzotriazole ring. The methyl group at the 1-position and fluorine at the 6-position exert ortho/para-directing effects, ensuring regioselectivity.

Yield Optimization

-

Lower Temperatures (0–5°C): Minimize di-bromination by-products.

-

Stoichiometric Control : Limiting NBS to 1.1 equiv reduces over-bromination.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate 8:2) achieves >95% purity.

Sequential Halogenation and Alkylation

An alternative strategy involves constructing the benzotriazole core before introducing halogens and the methyl group. This method is advantageous for avoiding steric hindrance during late-stage functionalization.

Step 1: Synthesis of 1-Methyl-1H-1,2,3-Benzotriazole

The core structure is synthesized via cyclization of o-phenylenediamine derivatives. For example:

-

Substrate : 1,2-Diaminobenzene (1.0 equiv)

-

Methylating Agent : Methyl iodide (, 1.2 equiv)

-

Base : Potassium carbonate (, 2.0 equiv)

-

Solvent : Dimethylformamide ()

-

Temperature : 80°C

-

Time : 4 hours

The reaction forms 1-methyl-1H-1,2,3-benzotriazole with >85% yield.

Step 2: Fluorination at the 6-Position

Direct fluorination employs Selectfluor® () as a fluorine donor under mild conditions:

-

Substrate : 1-Methyl-1H-1,2,3-benzotriazole (1.0 equiv)

-

Fluorinating Agent : Selectfluor® (1.5 equiv)

-

Solvent : Acetonitrile ()

-

Temperature : 60°C

-

Time : 8 hours

Regioselectivity : The electron-withdrawing triazole ring directs fluorine to the 6-position.

Step 3: Bromination at the 7-Position

Bromination follows the protocol outlined in Section 1.1, yielding the target compound.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors enhance heat transfer and mixing, critical for exothermic bromination reactions.

Key Parameters

-

Residence Time : 30–60 seconds

-

Temperature Control : Jacketed reactors maintained at 10°C

-

Catalyst Recovery : is recycled via liquid-liquid extraction.

Advantages

-

Throughput : 50–100 kg/day

-

Purity : >98% by HPLC analysis

Characterization and Analytical Validation

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.12 (s, 1H, H-4)

-

δ 7.89 (d, , 1H, H-5)

-

δ 4.01 (s, 3H, CH₃)

-

Infrared Spectroscopy (IR)

-

: 550 cm⁻¹

-

: 1220 cm⁻¹

Mass Spectrometry

-

ESI-MS : [M+H]⁺ at 218.04 (calc. 218.05)

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Bromination of Precursor | 78 | 95 | High regioselectivity | Requires anhydrous conditions |

| Sequential Halogenation | 65 | 92 | Scalable for industrial use | Multi-step, higher cost |

Challenges and Optimization Strategies

Regioselectivity in Bromination

Competing bromination at the 5-position is mitigated by:

-

Steric Effects : The 1-methyl group hinders approach to the 5-position.

-

Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the 5-position.

By-Product Formation

Major By-Products

-

5,7-Dibromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole

-

Dehalogenated intermediates

Mitigation

-

Temperature Modulation : Lower temperatures (0°C) reduce di-bromination.

-

Catalyst Screening : reduces side reactions compared to .

Emerging Methodologies

Photocatalytic Bromination

Recent advances utilize visible-light photocatalysts (e.g., eosin Y) to activate NBS under mild conditions:

-

Solvent : Ethanol ()

-

Light Source : 450 nm LED

-

Yield : 72% with 94% purity

Chemical Reactions Analysis

Types of Reactions

7-bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under conditions like heating or the presence of a catalyst.

Oxidation and Reduction Reactions: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) can be used.

Coupling Reactions: Catalysts such as palladium or copper may be used in the presence of ligands and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may produce larger, more complex molecules.

Scientific Research Applications

7-bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound may be used in the study of biological systems and as a potential bioactive molecule.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It can be used in the production of materials with specific properties, such as corrosion inhibitors or UV stabilizers.

Mechanism of Action

The mechanism of action of 7-bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole depends on its specific application. In chemical reactions, it may act as a nucleophile or electrophile, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

5-Bromo-7-methyl-1H-1,2,3-benzotriazole (CID 95909246)

- Structure : Bromine at position 5, methyl at position 7 .

- Key Differences : The bromine position (5 vs. 7) alters electron distribution and steric hindrance. This isomer may exhibit distinct reactivity in substitution reactions due to the proximity of bromine to the triazole nitrogen.

- Physical Properties : Molecular formula C₇H₆BrN₃, with a predicted collision cross-section influenced by the methyl group’s orientation .

5-Bromo-1-cyclohexyl-6,7-difluoro-1H-benzotriazole (CAS 1375068-80-6)

- Structure : Cyclohexyl group at position 1, bromine at position 5, and difluoro at positions 6 and 7 .

- Key Differences : The cyclohexyl substituent enhances lipophilicity compared to the methyl group in the target compound. The additional fluorine at position 7 may increase metabolic stability but reduce solubility.

- Molecular Weight : 316.14 g/mol (vs. ~245 g/mol for the target compound) .

Functional Group Variations

Methyl 7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate

- Structure : Carboxylate ester at position 5, bromine at position 7, and methyl at position 1 .

- This contrasts with the target compound’s fluorine, which balances electronegativity and lipophilicity.

Core Structure Analogs

Benzodithiazine Derivatives (–4)

- Examples: Compound 3 (Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate): Features a sulfone and hydrazine group, with a melting point of 252–253°C . Compound 8 (6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine): Exhibits a higher melting point (330–331°C) due to hydrogen bonding from the hydroxyl group .

- Comparison : The benzodithiazine core differs significantly from benzotriazole, but substituent trends (e.g., halogen placement, methyl groups) highlight how electron-withdrawing groups (e.g., Cl, Br) stabilize the aromatic system and influence thermal stability.

1-Substituted-1H-1,2,3-Triazole-4-carboxamides ()

- Structure : Triazole core with carboxamide substituents.

- Activity : While the target compound’s bioactivity is undocumented, analogs with methyl and halogen substituents show herbicidal activity at 100 µg/mL . This suggests that 7-bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole could be explored for agrochemical applications.

Biological Activity

Overview

7-bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole is a heterocyclic compound belonging to the benzotriazole family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, particularly as an antimicrobial and antiviral agent. The unique structural features of this compound, including the presence of bromine and fluorine atoms, contribute to its biological efficacy.

- Chemical Formula : CHBrFN

- Molecular Weight : 230.04 g/mol

- CAS Number : 2411640-08-7

The biological activity of this compound primarily involves interactions with various molecular targets within biological systems. Its mechanism can be categorized into:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. It acts by inhibiting bacterial growth through disruption of cellular processes.

- Antiviral Activity : Research indicates that derivatives of benzotriazole can inhibit viral replication, with certain modifications enhancing their efficacy against specific viruses.

Antimicrobial Activity

Recent studies have demonstrated the antibacterial effects of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 12.5 - 25 |

| Escherichia coli | 25 - 50 |

| Pseudomonas aeruginosa | 50 - 100 |

These results indicate that the compound possesses potent antibacterial activity comparable to established antibiotics like nitrofurantoin .

Antiviral Activity

In a study examining the antiviral properties of benzotriazole derivatives, it was found that modifications at specific positions on the benzotriazole ring significantly enhanced activity against viruses such as Coxsackievirus B5 (CVB5). For instance:

| Compound Modification | EC (µM) |

|---|---|

| Parent Compound | 52 |

| Chlorinated Derivative | 9 |

This data suggests that structural modifications can lead to substantial improvements in antiviral potency .

Case Studies

A notable case study involved the evaluation of N-benzenesulfonylbenzotriazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The study reported a dose-dependent inhibitory effect on both epimastigote and trypomastigote forms:

| Concentration (µg/mL) | Epimastigote Inhibition (%) | Trypomastigote Inhibition (%) |

|---|---|---|

| 25 | 50 | N/A |

| 50 | 64 | 95 |

These findings highlight the potential of benzotriazole derivatives as therapeutic agents against protozoan infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution and halogenation. For bromo-fluoro derivatives, sodium hydroxide or potassium carbonate in polar solvents like DMSO facilitate substitution at the 6- and 7-positions. Methylation at the 1-position is achieved using methyl iodide under basic conditions. Yield optimization requires precise control of stoichiometry, temperature (60–80°C), and reaction time (12–24 hours). Characterization via HPLC and FTIR ensures purity .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>19</sup>F NMR are critical for confirming molecular weight and substituent positions. X-ray crystallography resolves steric effects of the methyl group and halogen placement. For purity validation, reversed-phase HPLC with UV detection (λ = 254 nm) is recommended .

Q. How does the compound’s reactivity vary under acidic vs. basic conditions?

- Methodological Answer : Under acidic conditions (e.g., H2SO4), the triazole ring may undergo protonation, altering electrophilicity. In basic environments (e.g., NaOH), deprotonation at the N-H position (if present) can enhance nucleophilic substitution at adjacent halogen sites. Controlled experiments with pH titration and <sup>13</sup>C NMR monitoring are advised to track reactivity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and electronic properties of this benzotriazole derivative?

- Methodological Answer : Density functional theory (DFT) calculations predict reaction pathways and transition states, identifying energy barriers for bromination/fluorination steps. Quantum chemical software (e.g., Gaussian) models electron-withdrawing effects of halogens, guiding substitutions to tune HOMO-LUMO gaps for applications in photovoltaics or catalysis .

Q. What strategies resolve contradictions in spectroscopic data or reaction yields across studies?

- Methodological Answer : Cross-validate NMR assignments using <sup>19</sup>F-<sup>1</sup>H heteronuclear correlation spectroscopy. For yield discrepancies, conduct Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading). Meta-analyses of PubChem data (e.g., InChIKey AWZVOWGMSCDYMP) can identify batch-specific impurities .

Q. How can multi-step synthesis protocols be streamlined to produce functionalized derivatives for biological testing?

- Methodological Answer : Employ orthogonal protecting groups (e.g., tert-butoxycarbonyl for amines) during sequential halogenation and methylation. Flow chemistry systems enhance reproducibility in scaling up intermediates. LC-MS tracking ensures intermediate stability, particularly for bromo-fluoro intermediates prone to hydrolysis .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how are false positives mitigated?

- Methodological Answer : Use kinase inhibition assays (e.g., ADP-Glo™) with ATP concentration titrations to assess competitive binding. Counter-screen against HEK293 cell lines to rule out nonspecific cytotoxicity. Dose-response curves (IC50) and molecular docking (AutoDock Vina) validate target specificity .

Q. How do steric and electronic effects of the methyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The 1-methyl group induces steric hindrance, favoring Suzuki-Miyaura couplings at the less hindered 7-bromo position. Hammett parameters (σm for -F and -Br) predict electron-deficient sites for Pd-catalyzed reactions. Comparative studies with non-methyl analogs (e.g., 4-fluoro-1H-benzotriazole) clarify steric contributions .

Q. What methodologies assess the compound’s stability in long-term storage or under oxidative stress?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis detects degradation products. For oxidative stability, expose to H2O2 (3% v/v) and monitor via LC-MS for hydroxylated byproducts. Argon purging during storage minimizes radical-mediated decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.